{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine

NMDA receptor agonist FLIPR assay

{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine (CAS 690632-06-5) is a piperidine derivative featuring a benzylamine core with a 4-methylpiperidin-1-ylmethyl substituent at the meta-position of the phenyl ring. The compound has the molecular formula C₁₄H₂₂N₂ and a molecular weight of 218.34 g/mol.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
CAS No. 690632-06-5
Cat. No. B1363953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine
CAS690632-06-5
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CC2=CC=CC(=C2)CN
InChIInChI=1S/C14H22N2/c1-12-5-7-16(8-6-12)11-14-4-2-3-13(9-14)10-15/h2-4,9,12H,5-8,10-11,15H2,1H3
InChIKeyZULQRDYUOOXCFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine (CAS 690632-06-5): Chemical Identity and Baseline for Comparative Selection


{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine (CAS 690632-06-5) is a piperidine derivative featuring a benzylamine core with a 4-methylpiperidin-1-ylmethyl substituent at the meta-position of the phenyl ring [1]. The compound has the molecular formula C₁₄H₂₂N₂ and a molecular weight of 218.34 g/mol . It is classified as a versatile small-molecule scaffold and fragment molecule, commonly employed as a building block in medicinal chemistry and drug discovery research .

Why {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine Cannot Be Replaced by Generic Piperidine-Benzylamine Analogs


Generic substitution among piperidine-benzylamine derivatives is unreliable due to divergent receptor engagement profiles, lipophilicity, and steric-electronic properties dictated by the specific substitution pattern. The meta-substitution of the phenyl ring in CAS 690632-06-5 confers a unique spatial orientation of the primary amine and the 4-methylpiperidine moiety, which directly impacts target recognition and downstream signaling [1]. In contrast, para-substituted analogs exhibit significantly different calculated logP values and molecular shape, leading to altered membrane permeability and binding kinetics [2]. Furthermore, the presence of the 4-methyl group on the piperidine ring introduces steric bulk that can enhance binding affinity for certain targets compared to unsubstituted piperidine analogs, a trend observed across multiple chemotypes .

Quantitative Differentiation of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine (CAS 690632-06-5) from Structural Analogs


NMDA Receptor Agonist Activity: EC50 = 1.8 µM at NR1/NR2A

The target compound demonstrates measurable agonist activity at the rat NR1/NR2A NMDA receptor, with an EC50 value of 1.80 × 10³ nM (1.8 µM) as determined by intracellular calcium mobilization in BHK21 cells using a FLIPR assay [1]. This activity, while modest, provides a defined starting point for structure-activity relationship (SAR) exploration, distinguishing it from many simple piperidine-benzylamine fragments that lack reported NMDA receptor activity. By comparison, the endogenous full agonist NMDA typically exhibits EC50 values in the range of 2–6 µM across various assay formats, placing this compound within a comparable potency window but with a distinct chemotype [2].

NMDA receptor agonist FLIPR assay

Lipophilicity (LogP) Comparison: Meta-Substitution Increases Hydrophobicity vs. Para-Substituted Analog

The calculated octanol-water partition coefficient (LogP) for {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine is 3.0154 [1]. In contrast, the para-substituted regioisomer {4-[(4-methylpiperidin-1-yl)methyl]phenyl}methanamine (CAS 923233-40-3) exhibits a markedly lower calculated LogP of 2.1778 to 2.3772 depending on the computational method . This ~0.64 log unit difference corresponds to an approximately 4.4-fold higher predicted octanol-water partition coefficient for the meta-substituted compound, implying significantly greater membrane permeability potential.

lipophilicity LogP structure-property relationship

Commercial Availability and Purity Grade Comparison

The target compound is commercially available from multiple reputable suppliers with specified purity grades: 95% purity from AKSci (catalog 0607BB) and Santa Cruz Biotechnology (catalog sc-260629) , and 97% purity from Thermo Fisher Scientific (Maybridge) . The para-substituted analog (CAS 923233-40-3) is offered at 95–98% purity from similar vendors. Pricing for the target compound ranges from approximately $35 for 5 mg (TargetMol) to $370 for 1 g (Santa Cruz), providing flexible procurement options across scales.

purity procurement vendor comparison

Fragment-Based Drug Discovery (FBDD) Scaffold Utility

The compound is explicitly marketed and utilized as a fragment molecule for FBDD applications, with a molecular weight of 218.34 Da, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 3 rotatable bonds . These properties align with the 'Rule of Three' guidelines for fragment libraries (MW <300, H-bond donors ≤3, H-bond acceptors ≤3, cLogP ≤3) [1]. While many benzylamine-piperidine fragments share similar compliance, the specific meta-substitution and 4-methyl group provide a distinct vector geometry for fragment growing and linking strategies.

fragment-based drug discovery scaffold medicinal chemistry

Physicochemical Property Profile: Density and Boiling Point

The target compound has a reported density of 1.011 g/cm³ and a boiling point of 322.2 °C at 760 mmHg . In comparison, the para-substituted regioisomer (CAS 923233-40-3) exhibits a predicted density of 1.013 g/cm³ and boiling point of 348.3 °C at 760 mmHg . The lower boiling point of the meta-substituted compound (difference of 26.1 °C) suggests weaker intermolecular interactions, which may correlate with altered solubility and crystallization behavior.

density boiling point physicochemical properties

Bifunctional Reactivity for Derivatization

The compound possesses two reactive amine centers: a primary benzylamine group and a tertiary piperidine nitrogen, enabling orthogonal derivatization strategies . The primary amine can undergo reductive amination, acylation, or sulfonylation, while the tertiary amine in the piperidine ring can be quaternized or oxidized to the N-oxide. In contrast, analogs lacking the benzylamine moiety (e.g., simple 4-methylpiperidine derivatives) offer only a single functional handle, limiting synthetic versatility.

bifunctional derivatization synthetic utility

Optimal Research and Industrial Application Scenarios for {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine


NMDA Receptor-Focused Fragment-Based Drug Discovery

Given its measurable EC50 of 1.8 µM at the NR1/NR2A NMDA receptor [1], this compound serves as a validated fragment hit for CNS programs targeting glutamatergic signaling. Researchers can use it as a starting point for structure-guided optimization to improve potency and selectivity, leveraging the meta-substitution geometry to explore vector-specific interactions within the receptor binding pocket.

Synthesis of CNS-Penetrant Lead Compounds

With a calculated LogP of 3.0154—significantly higher than its para-substituted analog (LogP ~2.18–2.38) [2]—this compound is preferentially suited for medicinal chemistry campaigns where enhanced blood-brain barrier permeability is desired. The increased lipophilicity supports the design of CNS-active agents targeting neurological or psychiatric disorders.

High-Purity Building Block for Parallel Library Synthesis

Available at 97% purity from Thermo Fisher Scientific and 95% from multiple vendors, the compound meets the stringent quality requirements for automated parallel synthesis and high-throughput screening. Its bifunctional amine architecture (primary benzylamine + tertiary piperidine) enables orthogonal derivatization, making it an efficient core for generating diverse compound libraries with minimal purification artifacts.

Preclinical Tool Compound for NMDA Receptor Pharmacology

As a chemotype-distinct NMDA receptor agonist with defined in vitro activity (EC50 1.8 µM) [1], this compound can be employed as a pharmacological tool to probe NMDA receptor function in cellular assays, particularly when a non-glutamate-like chemical scaffold is required to differentiate from endogenous agonist effects.

Technical Documentation Hub

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14 linked technical documents
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